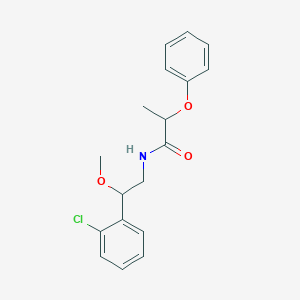
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-phenoxypropanamide, commonly known as Clomazone, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the market in the early 1980s and has since then become an important tool for weed management in various crops.
Scientific Research Applications
FT-IR, UV-visible, and X-ray Studies
Studies have been conducted on the interaction of chemical compounds with specific functionalities, such as those found in pyridine N-oxides and pentachlorophenol, using techniques like FT-IR, UV-visible spectroscopy, and X-ray analysis. These studies aim to understand the molecular structure and interactions of complex compounds, which could be relevant for designing materials with specific chemical and physical properties (Dega-Szafran et al., 1995).
Catalytic Applications
Research on microreactors using Pd nanoparticles immobilized on polymeric microspheres for the catalytic hydrodechlorination of chlorophenols in water has shown significant promise. This approach combines the advantages of microreactor technology with catalysis, indicating potential applications in water treatment and environmental remediation (Lan et al., 2010).
Synthesis and Antibacterial Activities
The synthesis and characterization of chemical complexes, such as Schiff-Base Zinc(II) complexes, have been explored for their antibacterial activities. These studies are crucial for developing new antibacterial agents and understanding the role of metal complexes in inhibiting microbial growth (Guo, 2011).
Polymer Synthesis
Research on the synthesis of optically active polyamides derived from natural acids, like L-tartaric acid, showcases the potential for creating stereoregular polymers with specific properties. These materials have applications in various fields, including biodegradable plastics, drug delivery systems, and more, due to their hydrophilic nature and high melting points (Bou et al., 1993).
Anti-cancer Studies
Investigations into the anti-cancer effects of sulfonamide derivatives on various human cancer cell lines highlight the therapeutic potential of chemical compounds with specific functionalities. Such studies are foundational for the development of new cancer treatments (Liu et al., 2012).
Mechanism of Action
Target of Action
Compounds similar to “N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide” often target specific receptors or enzymes in the body. For example, Chlorpheniramine, a compound with a similar structure, is known to target the histamine H1 receptor .
Mode of Action
Once the compound binds to its target, it can either inhibit or activate the function of the target, leading to a physiological response. For instance, Chlorpheniramine acts as an antagonist of the histamine H1 receptor, blocking the action of histamine and providing relief from allergy symptoms .
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-13(23-14-8-4-3-5-9-14)18(21)20-12-17(22-2)15-10-6-7-11-16(15)19/h3-11,13,17H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSCKRFNVHVAQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CC=C1Cl)OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2612382.png)
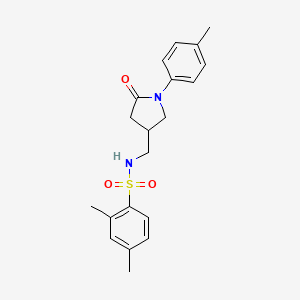
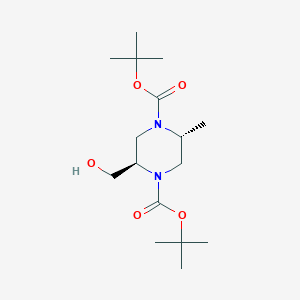
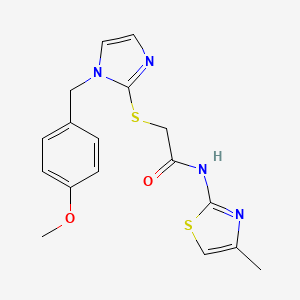
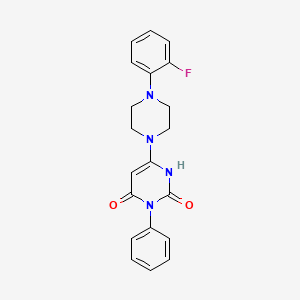
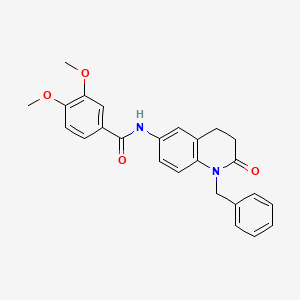
![2-Bromo-6-{[(4-chlorobenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2612393.png)

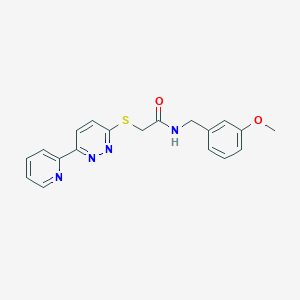
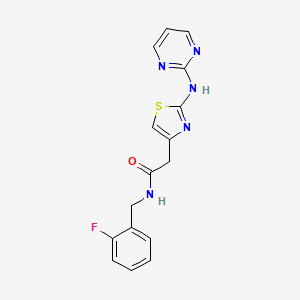

![N-(4-chloro-2-fluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2612402.png)
![4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2612403.png)